molecular formula C13H16ClNO3 B15207263 tert-Butyl (5-acetyl-2-chlorophenyl)carbamate

tert-Butyl (5-acetyl-2-chlorophenyl)carbamate

Cat. No.: B15207263
M. Wt: 269.72 g/mol
InChI Key: POKHGNLPWWNFQB-UHFFFAOYSA-N
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Description

tert-Butyl (5-acetyl-2-chlorophenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic amine. The compound’s structure includes a 2-chloro-5-acetylphenyl moiety, where the chlorine atom at the ortho position and the acetyl group at the para position influence its electronic and steric properties. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing more complex molecules, particularly in peptide coupling reactions or kinase inhibitor development. The Boc group serves to protect the amine functionality during multi-step syntheses, ensuring selective reactivity in subsequent steps .

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

tert-butyl N-(5-acetyl-2-chlorophenyl)carbamate

InChI

InChI=1S/C13H16ClNO3/c1-8(16)9-5-6-10(14)11(7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17)

InChI Key

POKHGNLPWWNFQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The tert-butyl carbamate family shares a common Boc-protected amine backbone but varies in substituents on the aromatic or aliphatic ring systems. Below is a detailed comparison with structurally related compounds:

Table 1: Comparison of tert-Butyl Carbamate Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties/Applications Reference
tert-Butyl (5-acetyl-2-chlorophenyl)carbamate Not provided C₁₃H₁₆ClNO₃ 2-chloro, 5-acetylphenyl Intermediate for kinase inhibitors
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate 939760-49-3 C₁₃H₁₉ClN₂O₂ 4-chlorophenyl, ethylamine Peptide synthesis; chiral building block
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate 1820707-62-7 C₁₂H₁₃ClF₃N₂O₂ 2-chloro-5-(trifluoromethyl)pyridinyl Agrochemical intermediates
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Not provided C₁₈H₂₇ClIN₅O₃ Chloro-iodopyrimidine, methoxycyclohexyl Anticancer drug candidate
(S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate Not provided C₁₅H₂₂BrNO₃ 5-bromo-2-methoxyphenyl, chiral ethyl Brominated aromatic intermediates

Key Comparative Insights

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): The 2-chloro substituent in the target compound and analogs (e.g., ) enhances electrophilic substitution resistance, while the 5-acetyl group (a strong EWG) increases acidity of the adjacent amine, aiding deprotection under mild acidic conditions.
  • Steric Hindrance: Bulky groups like methoxycyclohexyl in or trifluoromethylpyridinyl in reduce nucleophilic attack rates compared to the less hindered 5-acetyl group.

Synthetic Utility

  • The Boc group in all derivatives enables amine protection during multi-step syntheses. However, compounds with halogens (e.g., bromo in or iodo in ) are pivotal in cross-coupling reactions, whereas the acetyl group in the target compound facilitates conjugation via ketone chemistry.

Biological Activity

  • Pyridinyl and pyrimidinyl derivatives (e.g., ) exhibit enhanced binding to kinase ATP pockets due to aromatic nitrogen atoms. The target compound’s acetyl group may confer selectivity toward specific enzyme isoforms.

Stability and Solubility

  • Polar substituents like methoxy () improve aqueous solubility, whereas lipophilic groups (e.g., trifluoromethyl in ) enhance membrane permeability. The acetyl group balances moderate solubility and metabolic stability.

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